

Structure-Activity Relationship of Antifungal Tetrahydrocarbazoles: A Comparative Guide

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Compound of Interest

Compound Name: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

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The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Tetrahydrocarbazoles, a class of heterocyclic compounds, have demonstrated promising antifungal activity, making them an area of active research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydrocarbazole derivatives, supported by experimental data, to aid in the rational design of more potent antifungal therapeutics.

Comparative Antifungal Activity of Tetrahydrocarbazole Derivatives

The antifungal efficacy of tetrahydrocarbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various fungal strains.

Compound	Core Structure	R1-Substitution (Position)	R2-Substitution (Position)	Fungal Strain	MIC (µg/mL)	Reference
CAR-8	1,2,3,4-Tetrahydro carbazole	Not specified in detail	Not specified in detail	Candida albicans	2-4	[1]
Compound 10c	1,2,3,4-Tetrahydro carbazole	C6-methyl	N9-benzyl	Cryptococcus neoformans	Comparable to fluconazole	[2]
Aspergillus fumigatus	Comparable to fluconazole	[2]				
Compound 24b	1,2,3,4-Tetrahydro carbazole	C6-piperidinyl ester	N9-benzyl	Candida albicans	8-64	[2]
Compound 24c	1,2,3,4-Tetrahydro carbazole	C6-piperidinyl ester	N9-benzyl	Candida neoformans	8-64	[2]

Key SAR Observations:

- Substitutions at C6 and N9: Modifications at the C6 and N9 positions of the tetrahydrocarbazole scaffold appear to be crucial for antifungal activity. For instance, a methyl group at C6 and a benzyl group at N9 (Compound 10c) result in potent activity against *Cryptococcus neoformans* and *Aspergillus fumigatus*.[2]
- Ester and Amide Derivatives: The introduction of piperidinyl ester groups at C6 (compounds 24b and 24c) conferred broad-spectrum antifungal activity, although they were slightly less potent than the C6-methyl derivative 10c.[2] In contrast, amide derivatives at the same position generally showed poor antifungal activity.[2]

- Mechanism of Action: Recent studies on the potent antifungal agent CAR-8, a tetrahydrocarbazole derivative, have elucidated a mechanism involving the induction of endoplasmic reticulum (ER) stress in *Candida albicans*.^[1] This leads to the activation of the unfolded protein response (UPR) and ultimately results in fungal cell apoptosis.^[1] Another potential mechanism of action for some tetrahydrocarbazole derivatives is the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability.^{[3][4]}

Experimental Protocols

The following section details the standardized methodology for determining the antifungal susceptibility of the tetrahydrocarbazole derivatives.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.^[5] ^[6]^[7]

1. Preparation of Fungal Inoculum:

- Yeast colonies are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.

2. Preparation of Antifungal Agents:

- The tetrahydrocarbazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial twofold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Incubation:

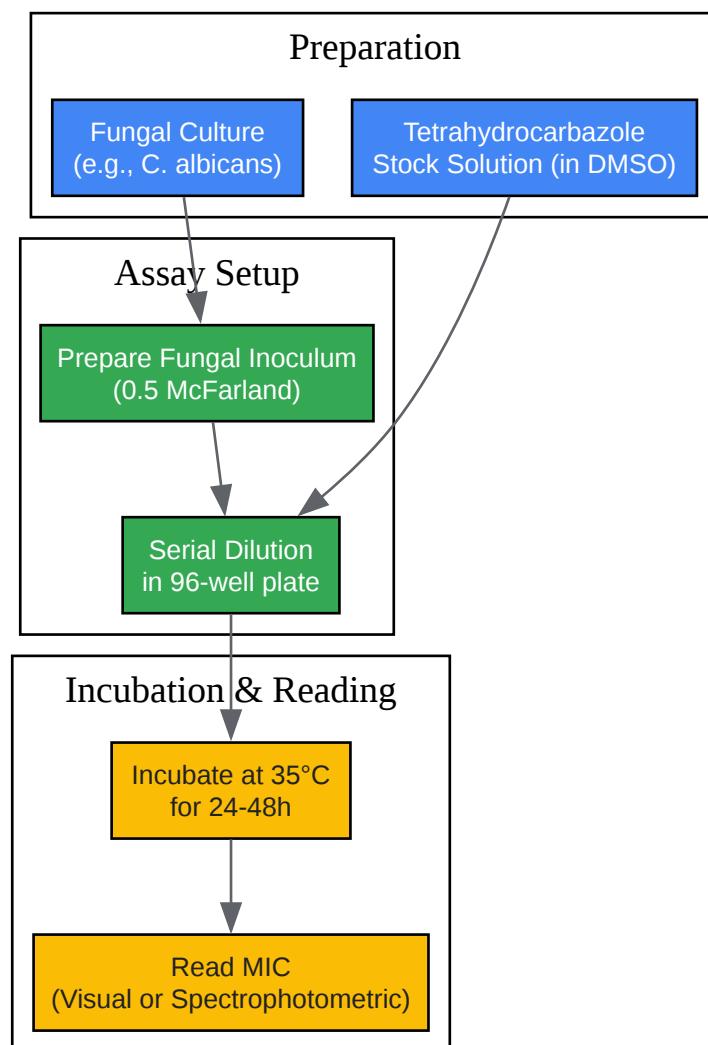
- The microtiter plates containing the fungal inoculum and the serially diluted compounds are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically $\geq 50\%$ or $\geq 90\%$) of fungal growth compared to the growth in the control well (containing no drug).
- Growth inhibition is determined visually or by measuring the optical density at a specific wavelength.

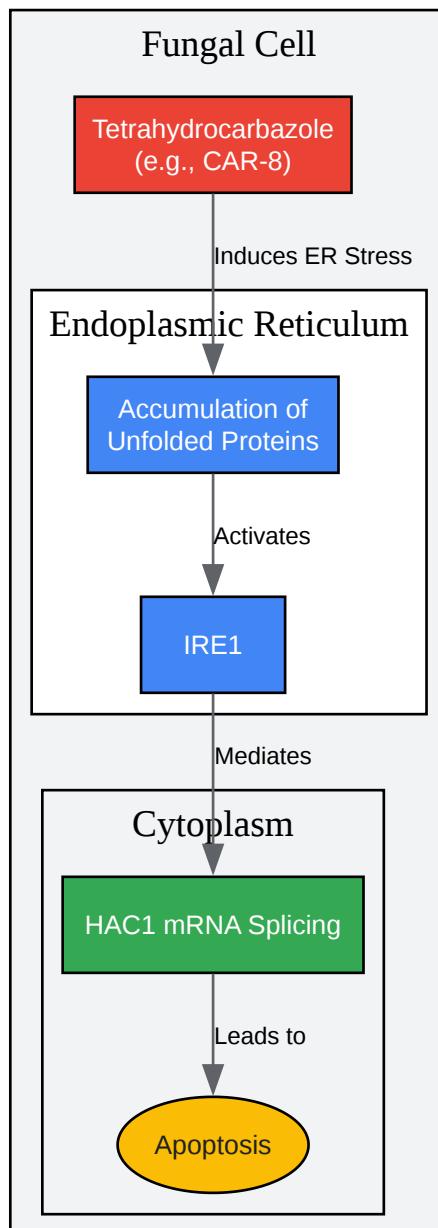
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism of action and a typical experimental workflow.



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.



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Caption: Proposed mechanism of action: ER stress-induced apoptosis in fungi by a tetrahydrocarbazole compound.

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